molecular formula C66H96N11O13S+ B12427305 MC-VC(S)-PABQ-Tubulysin M

MC-VC(S)-PABQ-Tubulysin M

Cat. No.: B12427305
M. Wt: 1283.6 g/mol
InChI Key: OWARBGQOUIOHOW-DAJRUHBHSA-O
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Description

MC-VC(S)-PABQ-Tubulysin M is a synthetic compound used in the development of antibody-drug conjugates (ADCs). It is composed of Tubulysin M, a potent cytotoxic agent that inhibits tubulin polymerization, and a cleavable linker, MC-VC(S)-PABQ, which facilitates the release of the active drug within target cells. This compound is particularly significant in cancer research and therapy due to its ability to selectively target and kill cancer cells while minimizing damage to healthy tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-VC(S)-PABQ-Tubulysin M involves multiple steps, starting with the preparation of the cleavable linker MC-VC(S)-PABQ. This linker is synthesized through a series of chemical reactions, including the coupling of valine-citrulline with p-aminobenzyl carbamate (PABC). The final step involves conjugating Tubulysin M to the linker under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the synthesis and ensure the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

MC-VC(S)-PABQ-Tubulysin M undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major product formed from the cleavage of this compound is Tubulysin M, which exerts its cytotoxic effects by inhibiting tubulin polymerization and disrupting microtubule dynamics .

Mechanism of Action

MC-VC(S)-PABQ-Tubulysin M exerts its effects through the following mechanism:

Comparison with Similar Compounds

Properties

Molecular Formula

C66H96N11O13S+

Molecular Weight

1283.6 g/mol

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-1-methylpiperidin-1-ium-2-carbonyl]amino]-3-methylpentanoyl]-methylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid

InChI

InChI=1S/C66H95N11O13S/c1-11-42(6)58(64(86)75(9)51(40(2)3)37-53(90-44(8)78)63-72-50(39-91-63)60(83)70-48(35-43(7)65(87)88)36-45-21-14-12-15-22-45)74-61(84)52-24-17-19-34-77(52,10)38-46-26-28-47(29-27-46)69-59(82)49(23-20-32-68-66(67)89)71-62(85)57(41(4)5)73-54(79)25-16-13-18-33-76-55(80)30-31-56(76)81/h12,14-15,21-22,26-31,39-43,48-49,51-53,57-58H,11,13,16-20,23-25,32-38H2,1-10H3,(H8-,67,68,69,70,71,73,74,79,82,83,84,85,87,88,89)/p+1/t42-,43-,48+,49-,51+,52+,53+,57-,58-,77?/m0/s1

InChI Key

OWARBGQOUIOHOW-DAJRUHBHSA-O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O

Canonical SMILES

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O

Origin of Product

United States

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